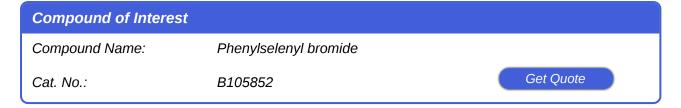


## In-Depth Technical Guide to the Spectroscopic Data of Phenylselenyl Bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Phenylselenyl bromide** (C<sub>6</sub>H<sub>5</sub>SeBr), a key reagent in organic synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, purity assessment, and reaction monitoring.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **Phenylselenyl bromide**.

Table 1: 1H and 13C NMR Spectroscopic Data

Nucleus	Solvent	Chemical Shift (δ) ppm
<sup>1</sup> H	CDCl₃	7.20-7.40 (m, 3H, Ar-H), 7.65- 7.75 (m, 2H, Ar-H)
13C	CDCl <sub>3</sub>	128.1, 129.5, 131.2, 133.8

## Table 2: <sup>77</sup>Se NMR Spectroscopic Data

While a specific chemical shift for **Phenylselenyl bromide** is not consistently reported in readily available literature, the typical range for selenenyl bromides (R-Se-Br) is between 600 and 800 ppm, relative to dimethyl selenide ((CH<sub>3</sub>)<sub>2</sub>Se) at 0 ppm. The broad chemical shift



range of <sup>77</sup>Se NMR makes it a highly sensitive probe for the electronic environment of the selenium atom.[1][2][3]

Nucleus	Solvent	Typical Chemical Shift (δ) ppm	Reference
<sup>77</sup> Se	CDCl <sub>3</sub>	600 - 800	(CH₃)₂Se

## **Table 3: Infrared (IR) Spectroscopy Data**

The IR spectrum of **Phenylselenyl bromide** exhibits characteristic absorptions for a substituted benzene ring.

Wavenumber (cm⁻¹)	Vibration
~3055	Aromatic C-H stretch
~1575	Aromatic C=C stretch
~735 and ~685	C-H out-of-plane bending for monosubstituted benzene
~460	C-Se stretch

## **Table 4: Mass Spectrometry (MS) Data**

Mass spectrometry of **Phenylselenyl bromide** reveals a characteristic isotopic pattern due to the presence of both selenium and bromine isotopes. The molecular ion peak is expected around m/z 236, corresponding to the most abundant isotopes (<sup>80</sup>Se and <sup>79</sup>Br).

m/z	Fragment	Notes
~236	[C <sub>6</sub> H <sub>5</sub> SeBr] <sup>+</sup>	Molecular ion
~157	[C <sub>6</sub> H <sub>5</sub> Se] <sup>+</sup>	Loss of Bromine
~77	[C <sub>6</sub> H <sub>5</sub> ]+	Loss of Selenyl bromide



# **Experimental Protocols**Synthesis of Phenylselenyl Bromide

Phenylselenyl bromide is typically synthesized by the bromination of diphenyl diselenide.[4]

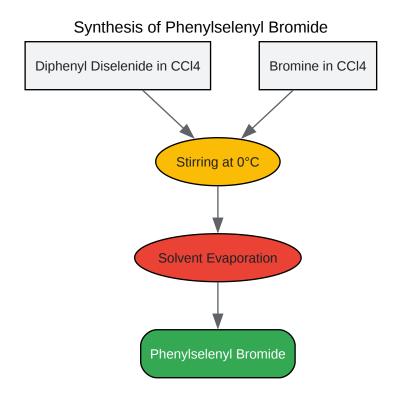
#### Materials:

- · Diphenyl diselenide
- Bromine
- Carbon tetrachloride (or another suitable inert solvent)

#### Procedure:

- Dissolve diphenyl diselenide in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution.
- Continue stirring for a short period after the addition is complete.
- Remove the solvent under reduced pressure to yield Phenylselenyl bromide as a dark red solid.





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**Figure 1:** Experimental workflow for the synthesis of **Phenylselenyl bromide**.

#### **NMR Spectroscopy**

Sample Preparation:

- Dissolve approximately 10-20 mg of Phenylselenyl bromide in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

Instrument Parameters (General):

• Spectrometer: 400 MHz or higher field strength NMR spectrometer.



- ¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.
- ¹³C NMR: Proton-decoupled pulse sequence (e.g., zgpg30), longer acquisition time or more scans may be required due to the lower natural abundance of ¹³C.
- <sup>77</sup>Se NMR: Due to the low natural abundance (7.63%) and lower gyromagnetic ratio of <sup>77</sup>Se, a larger sample concentration and a greater number of scans are typically required.[1][3] A dedicated probe or a broadband probe is necessary. The reference standard is typically external dimethyl selenide.

#### Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of Phenylselenyl bromide with approximately 100-200 mg
  of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
  powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

#### **Data Acquisition:**

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

## **Mass Spectrometry**

Sample Preparation and Analysis:

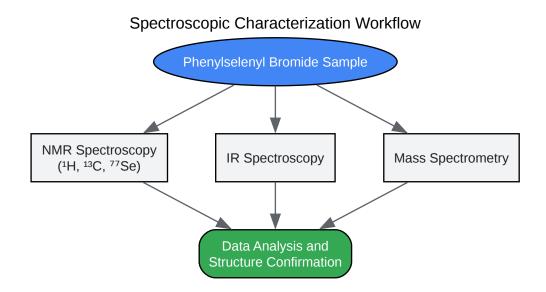
- Due to the sensitivity of organoselenium compounds, direct insertion probe (DIP) with electron ionization (EI) is a common method.
- Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform).



- Apply a small aliquot of the solution to the probe tip and allow the solvent to evaporate.
- Insert the probe into the mass spectrometer.

#### Instrumentation:

- A mass spectrometer capable of electron ionization (EI) is used.
- The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.



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Figure 2: Logical workflow for the spectroscopic characterization of Phenylselenyl bromide.

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